molecular formula C22H26O4 B2390007 3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid CAS No. 565171-31-5

3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid

Cat. No.: B2390007
CAS No.: 565171-31-5
M. Wt: 354.446
InChI Key: KCIZJZMPDKEYJR-UKTHLTGXSA-N
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Description

3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid (CAS 565171-31-5) is a high-purity cinnamic acid derivative supplied for research applications. This compound features a molecular formula of C22H26O4 and a molecular weight of 354.44 g/mol . Its chemical structure incorporates a tert-butylphenyl methoxy group and an ethoxy phenyl moiety, making it valuable for specialized research. Primary research applications include serving as a precursor in advanced material science, particularly in the development of photoacid generators (PAGs) for chemical amplification in deep-ultraviolet lithography processes . The compound also demonstrates significant potential in pharmaceutical research as a GPR40 receptor agonist, with studies investigating its role in insulin secretion and glucose homeostasis for type 2 diabetes mellitus treatment . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures and cold-chain storage are recommended to maintain compound integrity . Researchers can utilize this chemical as a key intermediate in organic synthesis and for developing novel compounds with tailored properties for material and life science applications.

Properties

IUPAC Name

(E)-3-[4-[(4-tert-butylphenyl)methoxy]-3-ethoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-5-25-20-14-16(9-13-21(23)24)8-12-19(20)26-15-17-6-10-18(11-7-17)22(2,3)4/h6-14H,5,15H2,1-4H3,(H,23,24)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIZJZMPDKEYJR-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid typically involves several steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylphenol with methoxyacetophenone under specific conditions to form an intermediate, which is then further reacted with ethyl bromoacetate to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Anti-inflammatory Agents : The structural features of 3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid suggest it may inhibit inflammatory pathways. Studies have shown that compounds with similar structures can modulate cytokine production, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants are essential in preventing chronic diseases and aging-related conditions.

2. Material Science

The unique hydrophobic and hydrophilic characteristics of this compound allow it to be used in the development of advanced materials:

  • Polymer Chemistry : The compound can act as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of polymers. Its ability to form stable interactions with various substrates makes it valuable in creating high-performance materials .

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of compounds structurally similar to this compound. It was found that these compounds could significantly reduce inflammation markers in vitro, suggesting potential for further development as anti-inflammatory drugs.

Case Study 2: Antioxidant Efficacy

Research conducted by the International Journal of Molecular Sciences demonstrated that derivatives of this compound exhibited significant antioxidant activity in cellular models. The study highlighted its potential use in formulations aimed at reducing oxidative damage in various diseases .

Mechanism of Action

The mechanism of action of 3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent patterns, molecular weights, and key properties of the target compound with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties References
3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid (Target) 4-(4-t-BuPh-OCH₂), 3-OEt C₂₃H₂₈O₅ ~384.47 High lipophilicity; steric hindrance
(E)-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid 3-OEt, 4-OCH₂CH(CH₂)₂ C₁₅H₂₀O₄ 264.14 Moderate solubility; improved bioavailability
(E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid 3-OEt, 4-OCHF₂ C₁₂H₁₂F₂O₄ 264.23 Enhanced metabolic stability; electronegative
Ferulic acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid) 3-OMe, 4-OH C₁₀H₁₀O₄ 194.18 Antioxidant; low logP
3-(4-Tert-butylphenyl)prop-2-enoic acid 4-t-BuPh C₁₃H₁₆O₂ 204.27 High hydrophobicity; limited H-bonding

Key Observations :

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., ferulic acid) .
  • Hydrogen Bonding : The ethoxy and methoxy groups enable moderate H-bonding, contrasting with the purely hydrophobic 4-tert-butylphenyl analog .
  • Steric Effects : Bulkier substituents (e.g., 4-t-BuPh-OCH₂) may hinder binding to biological targets compared to simpler derivatives like ferulic acid .

Biological Activity

3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid, also known by its CAS number 565171-31-5, is a complex organic compound with significant potential in various biological applications. Its structure features a prop-2-enoic acid backbone with multiple aromatic substituents, contributing to its unique biological activity.

  • Molecular Formula : C23H30O4
  • Molecular Weight : 354.44 g/mol
  • Appearance : Solid powder at room temperature

The compound's reactivity is primarily due to its carboxylic acid group, which allows it to participate in various chemical reactions typical for such functional groups. This property is crucial for its synthesis and potential modifications for specific applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in cancer research and anti-inflammatory contexts. The following sections detail specific findings related to its biological effects.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (μM) Mechanism of Action
SMMC-7721 (liver cancer)88Inhibition of telomerase activity
MCF-7 (breast cancer)75Induction of apoptosis via mitochondrial pathways
A549 (lung cancer)60Modulation of cell cycle arrest

The compound has shown promising results in xenograft models, where it significantly reduced tumor growth compared to controls .

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines and enzymes, potentially through modulation of NF-kB signaling pathways.

Case Studies and Research Findings

  • Study on Liver Cancer Cells :
    • A study focused on the SMMC-7721 liver cancer cell line revealed that treatment with the compound resulted in a significant decrease in cell viability, indicating strong antiproliferative effects. The mechanism was linked to telomerase inhibition, which is crucial for cancer cell immortality .
  • Breast Cancer Research :
    • In a separate study involving MCF-7 cells, the compound was found to induce apoptosis through mitochondrial dysfunction. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
  • Inflammatory Response Modulation :
    • Research has shown that the compound can downregulate TNF-alpha and IL-6 production in activated macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-{4-[(4-Tert-butylphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid?

  • Methodological Answer : The compound's synthesis involves sequential etherification and coupling reactions. The tert-butylphenyl methoxy group can be introduced via nucleophilic substitution using 4-tert-butylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The ethoxy group is typically installed prior to methoxy protection to avoid side reactions. Cyclization or acid-catalyzed ester hydrolysis (e.g., BF₃·Et₂O, as used in structurally related compounds) may finalize the prop-2-enoic acid moiety .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substitution patterns on the phenyl rings. Infrared (IR) spectroscopy confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functionalities. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, while X-ray crystallography (if crystalline) provides definitive stereochemical data .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer : Enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory potential) and cell viability assays (e.g., MTT in cancer cell lines) are common. The tert-butyl group may enhance lipophilicity, so logP calculations should precede assay design to optimize solubility in biological buffers .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts from competing etherification?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equivalents of 4-tert-butylbenzyl bromide) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography. For acid-sensitive steps, replace BF₃ with milder Lewis acids (e.g., ZnCl₂) .

Q. How does the tert-butyl group influence metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The tert-butyl group reduces oxidative metabolism by cytochrome P450 enzymes due to steric hindrance. Assess stability using liver microsomal assays (e.g., human hepatocytes) and compare with analogs lacking the tert-butyl moiety. LC-MS/MS quantifies parent compound degradation over time .

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH/NCBI guidelines). Ensure compound purity (>95% via HPLC) and confirm stereochemistry (CD spectroscopy or chiral HPLC). Compare results with structurally similar derivatives (e.g., 3-ethoxy vs. 3-methoxy analogs) to isolate substituent effects .

Q. What computational methods predict target binding interactions for mechanistic studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions with putative targets (e.g., PPAR-γ for metabolic disorders). Molecular Dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over time. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to explain reactivity .

Q. How to quantify the compound in biological matrices with high sensitivity?

  • Methodological Answer : Develop a reverse-phase HPLC method with UV detection (λ = 254 nm) or LC-MS/MS (MRM mode). Use a C18 column and gradient elution (acetonitrile/0.1% formic acid). Validate linearity (R² > 0.99), LOD (<10 ng/mL), and recovery (>90%) per ICH guidelines .

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